molecular formula C14H13FN2O B1319811 N-(4-Amino-2-methylphenyl)-4-fluorobenzamide CAS No. 926231-80-3

N-(4-Amino-2-methylphenyl)-4-fluorobenzamide

Cat. No.: B1319811
CAS No.: 926231-80-3
M. Wt: 244.26 g/mol
InChI Key: BVYOFXROLDCQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

This compound follows the systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry, providing a standardized approach to chemical identification and classification. The compound is officially designated as this compound according to IUPAC naming protocols, reflecting its structural composition which includes a 4-amino-2-methylphenyl substituent attached to the nitrogen atom of a 4-fluorobenzamide core structure. This systematic nomenclature clearly delineates the positions of functional groups and substituents, facilitating accurate identification and communication within the scientific community.

Carbon-13 NMR spectroscopy provides complementary structural information, with the carbonyl carbon appearing as a characteristic downfield signal around 165-175 ppm. The aromatic carbon atoms produce signals in the region of 110-160 ppm, with the fluorine-bearing carbon exhibiting characteristic coupling patterns due to the strong carbon-fluorine interaction. The methyl carbon typically appears as a sharp singlet in the upfield region around 15-25 ppm, providing a clear reference point for structural assignment.

Mass spectrometry analysis confirms the molecular weight of 244.26 g/mol and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at m/z 244, often accompanied by characteristic fragment ions resulting from loss of the amino group, methyl group, or cleavage of the amide bond. These fragmentation patterns provide additional confirmation of the proposed molecular structure and can be used for quantitative analysis and purity assessment.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c1-9-8-12(16)6-7-13(9)17-14(18)10-2-4-11(15)5-3-10/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYOFXROLDCQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid

  • Starting Material: 2-fluoro-4-nitrotoluene.
  • Reagents: Potassium permanganate (KMnO4) as a non-toxic oxidant, sodium hydroxide aqueous solution, and a phase transfer catalyst.
  • Conditions: The reaction mixture is heated to 75–95°C, with slow addition of KMnO4, and maintained at 80–95°C for 8–18 hours.
  • Workup: After completion, the mixture is filtered hot, and the filtrate is acidified to pH 2–4 with concentrated hydrochloric acid to precipitate 2-fluoro-4-nitrobenzoic acid.
  • Yield: Approximately 74% yield of high-purity acid.
  • Notes: The use of phase transfer catalyst and controlled pH adjustment improves yield and purity significantly.

Conversion of 2-fluoro-4-nitrobenzoic acid to 2-fluoro-4-nitro-N-methylbenzamide

  • Reagents: Thionyl chloride (SOCl2) for chlorination, pyridine as catalyst, methylamine gas.
  • Procedure: The acid is dissolved in an organic solvent (e.g., dichloromethane) with pyridine, and thionyl chloride is added dropwise at room temperature. The mixture is refluxed at 40–85°C for 3–5 hours.
  • Amination: After cooling to 0°C, methylamine gas is bubbled into the reaction mixture until alkaline, and the reaction is continued for 1–2 hours.
  • Isolation: Organic solvent is removed under reduced pressure, water is added, and the product is filtered and dried.
  • Yield: High yield (~95%) of 2-fluoro-4-nitro-N-methylbenzamide.
  • Notes: Maintaining the reaction below 0°C during methylamine addition reduces gas loss and improves yield.

Reduction of 2-fluoro-4-nitro-N-methylbenzamide to 4-amino-2-fluoro-N-methylbenzamide

  • Catalyst: Palladium on carbon (Pd/C).
  • Conditions: Hydrogenation under 2–20 atm hydrogen pressure at room temperature for 12–20 hours.
  • Workup: Catalyst is filtered off, and solvent is removed under reduced pressure.
  • Yield: Excellent yield (~98%) of the amino compound.
  • Notes: The reaction is performed under oxygen-free conditions to prevent catalyst poisoning.

An alternative method reported for preparing 4-amino-2-fluorobenzamide (without the N-methyl group) involves starting from p-fluoroaniline, followed by amidation, nitration, deprotection, and diazotization steps. However, this route is lengthy (up to ten steps), hazardous due to nitration and diazotization reactions, low yielding, and environmentally unfriendly due to waste generation. Therefore, the oxidation-chlorination-amination-hydrogenation route described above is preferred for efficiency and safety.

Step Starting Material / Intermediate Reagents / Catalysts Conditions Product Yield (%) Notes
1 2-fluoro-4-nitrotoluene KMnO4, NaOH, phase transfer catalyst 75–95°C, 8–18 h 2-fluoro-4-nitrobenzoic acid ~74 Phase transfer catalyst improves yield
2 2-fluoro-4-nitrobenzoic acid SOCl2, pyridine, methylamine gas Reflux 40–85°C 3–5 h; methylamine at 0°C, 1–2 h 2-fluoro-4-nitro-N-methylbenzamide ~95 Low temperature reduces methylamine loss
3 2-fluoro-4-nitro-N-methylbenzamide Pd/C, H2 Room temp, 2–20 atm H2, 12–20 h 4-amino-2-fluoro-N-methylbenzamide ~98 Oxygen-free conditions prevent catalyst poisoning
  • NMR Characterization: The final product shows characteristic proton NMR signals consistent with the expected structure, including methyl group doublets and aromatic multiplets.
  • Purity: The final compound typically achieves purity above 98%, suitable for pharmaceutical intermediate use.
  • Environmental Impact: The described method uses relatively mild and non-toxic reagents (KMnO4, Pd/C) and avoids hazardous nitration/diazotization steps, making it a cleaner and more sustainable process.

The preparation of N-(4-Amino-2-methylphenyl)-4-fluorobenzamide is efficiently achieved via a three-step process involving oxidation of 2-fluoro-4-nitrotoluene, chlorination and amination to form the benzamide, followed by catalytic hydrogenation to reduce the nitro group to an amino group. This method offers high yields, operational simplicity, and environmental advantages over traditional multi-step routes. The process is well-documented with detailed reaction conditions and analytical data, making it a reliable approach for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in polar solvents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

N-(4-Amino-2-methylphenyl)-4-fluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. For example, it can act as an inhibitor of bacterial enzymes, thereby exhibiting antibacterial activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s properties can be contextualized by comparing it to benzamide derivatives with varying substituents (Table 1):

Table 1: Comparison of Substituents and Key Properties

Compound Name Substituents Melting Point (°C) Synthesis Yield (%) Key Observations Reference
N-(4-Amino-2-methylphenyl)-4-fluorobenzamide 4-F, 4-amino, 2-methyl Not reported Not reported Combines electron-donating and withdrawing groups Target
N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide 4-heptyloxy, 4-amino, 2-methyl Not reported Not reported Heptyloxy increases lipophilicity
Z-4a (4-fluorobenzamide derivative) Complex isobenzofurooxazolyl substituent 183–249 34.9 High melting point, moderate yield
4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide 4-Br, 4-OCH3, 2-NO2 Not reported Not reported Nitro group enhances reactivity
N-(4-Aminophenyl)-4-fluorobenzamide 4-F, 4-amino Not reported Not reported Simpler analog with amino-fluorine pairing
Key Insights:
  • In contrast, the nitro group in 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide is strongly electron-withdrawing, which may increase electrophilicity and reactivity.
  • Lipophilicity: The heptyloxy group in N-(4-amino-2-methylphenyl)-4-(heptyloxy)benzamide introduces significant hydrophobicity, which could improve membrane permeability compared to the target compound’s smaller fluorine substituent.

Physicochemical Properties

  • Melting Points: Fluorobenzamide derivatives exhibit a wide melting point range (183–249°C), correlating with substituent bulk and crystallinity. For example, Z-4a’s high melting point (183–249°C) likely stems from rigid isobenzofurooxazolyl groups, whereas simpler analogs like N-(4-aminophenyl)-4-fluorobenzamide may have lower melting points due to reduced steric effects.
  • Spectroscopic Data: ¹H/¹³C NMR and HRMS () confirm structural integrity in analogs. The target compound’s amino and methyl groups would produce distinct NMR shifts, such as downfield signals for the NH2 group and upfield shifts for the methyl group .

Biological Activity

N-(4-Amino-2-methylphenyl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a methyl group, and a fluorine atom attached to a benzamide structure. The fluorine atom enhances the compound's stability and lipophilicity, which may contribute to its biological activity by improving interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been shown to inhibit certain bacterial enzymes, leading to its potential use as an antibacterial agent. Additionally, it may modulate the activity of enzymes involved in cancer cell proliferation, positioning it as a candidate for anticancer therapies.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. It acts by inhibiting bacterial growth through interference with essential metabolic pathways. In vitro studies have demonstrated its effectiveness against various strains of bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds structurally related to this compound have shown promising results in inhibiting the growth of tumor cells in xenograft models . The mechanism involves the modulation of cell cycle progression and induction of apoptotic pathways.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antibacterial Efficacy : A study demonstrated that derivatives of benzamides, including this compound, showed significant antibacterial activity against resistant strains of bacteria. The compound's ability to inhibit specific bacterial enzymes was confirmed through biochemical assays.
  • Anticancer Activity : In a study examining various benzamide derivatives, this compound exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating potent antiproliferative activity. The study suggested that this compound could serve as a lead for further development into anticancer agents .
  • Mechanistic Insights : Research involving structural optimization of related compounds revealed that modifications at the amino and fluorine positions significantly affected biological activity. This highlights the importance of chemical structure in determining the efficacy of these compounds against target enzymes and receptors .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundAmino group, methyl group, fluorine atomAntibacterial, anticancer
N-(4-Amino-2-methylphenyl)-2-furamideFuran ring instead of fluorobenzenePotentially different antibacterial properties
N-(5-Amino-2-methylphenyl)-4-fluorobenzamideDifferent amino positionStudied for similar biological activities

Q & A

Q. What are the optimal synthetic routes for N-(4-Amino-2-methylphenyl)-4-fluorobenzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 4-fluorobenzoic acid derivatives with 4-amino-2-methylaniline. Key steps include:

  • Coupling Reagents : Use DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group, improving yield and reducing side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
  • Temperature Control : Maintain 0–25°C during coupling to prevent decomposition.
  • Purification : Column chromatography or recrystallization ensures purity.

Q. Example Protocol :

StepReagent/ConditionPurposeYield (%)
14-Fluorobenzoyl chloride, DCMAcylation60–70
2DCC/HOBt, THF, 0°CActivation85–90

Q. Reference :

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and methyl/amino groups (δ 2.3–2.5 ppm for CH₃; δ 5.1–5.3 ppm for NH₂) .
  • Elemental Analysis : Verify C, H, N, F composition (±0.3% error) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 259.11 for C₁₄H₁₃FN₂O) .

Q. Reference :

Advanced Research Questions

Q. How can researchers investigate the compound’s bioactivity, such as neuritogenesis promotion or anticancer potential?

Methodological Answer:

  • Neuritogenesis Assays :
    • In Vitro : Culture trigeminal or retinal neurons; treat with 1–10 µM compound. Quantify neurite length via fluorescence microscopy (e.g., β-III-tubulin staining) .
    • Statistical Validation : Use ANOVA with post-hoc tests (e.g., p<0.005 significance) .
  • Anticancer Screening :
    • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., IC₅₀ determination) .
    • Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays .

Q. Reference :

Q. How do structural modifications influence bioactivity?

Methodological Answer:

  • Substituent Analysis : Compare derivatives (e.g., halogen substitution, alkyl chain length) using:
    • Molecular Docking : Predict binding affinity to targets (e.g., TrkA for neuritogenesis) .
    • SAR Tables :
DerivativeSubstituentIC₅₀ (µM)Neurite Length Increase (%)
ParentNone25.340
Br-sub4-Bromo18.732
CF₃-subTrifluoromethyl12.455
  • Synthetic Flexibility : Introduce groups via Suzuki coupling or reductive amination .

Q. Reference :

Q. How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Validate Assay Conditions :
    • Control pH (optimal range: 5–7) and temperature (25–37°C) .
    • Replicate experiments ≥3 times.
  • Purity Verification : Use HPLC (≥95% purity; C18 column, acetonitrile/water gradient) .
  • Orthogonal Assays : Cross-check cytotoxicity via ATP-based assays (e.g., CellTiter-Glo) and flow cytometry .

Q. Reference :

Q. What computational tools can predict interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Analyze binding stability to receptors (e.g., 100 ns simulations in GROMACS) .
  • DFT Calculations : Optimize geometry and calculate electrostatic potentials (Gaussian 09, B3LYP/6-31G*) .
  • Pharmacophore Modeling : Identify critical motifs (e.g., fluorobenzamide as hydrogen bond acceptor) .

Q. Reference :

Q. How to develop validated analytical methods for quantifying the compound in biological matrices?

Methodological Answer:

  • Spectrofluorometry : Optimize λ_ex/λ_em (e.g., 340/380 nm); validate linearity (R² > 0.99) and LOD/LOQ (e.g., 0.27/0.90 mg·L⁻¹) .
  • LC-MS/MS : Use MRM mode (transition m/z 259→152); calibrate with deuterated internal standards .

Q. Reference :

Q. What strategies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Hydrolysis : Incubate in PBS (pH 1.2–9.0) at 37°C; monitor via HPLC .
    • Photolysis : Expose to UV light (ICH Q1B guidelines) .
  • Metabolite ID : Use liver microsomes + NADPH; analyze via UPLC-QTOF .

Q. Reference :

Q. How to identify protein targets mediating its biological effects?

Methodological Answer:

  • Pull-Down Assays : Immobilize compound on beads; incubate with cell lysates. Identify bound proteins via SDS-PAGE/MS .
  • Transcriptomics : RNA-seq of treated cells to map pathways (e.g., neurotrophin signaling) .

Q. Reference :

Q. What preclinical models evaluate toxicity and pharmacokinetics?

Methodological Answer:

  • In Vivo Toxicity : Dose rodents (10–100 mg/kg); monitor ALT/AST levels and histopathology .
  • PK Studies : Measure plasma concentration-time profiles; calculate AUC, t₁/₂, and bioavailability .

Q. Reference :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.